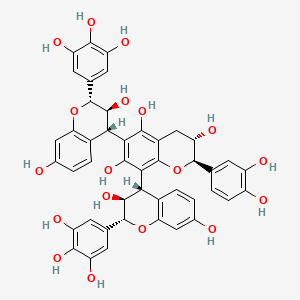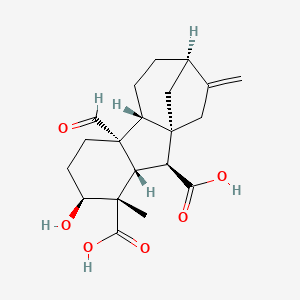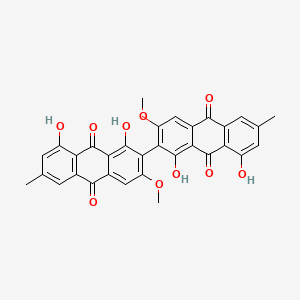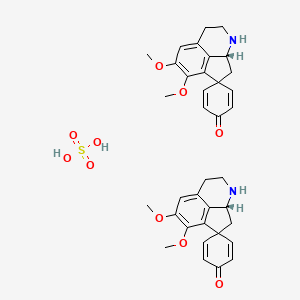
Epoxydon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epoxydon is a natural product found in Epicoccum sorghinum, Nigrospora, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
- Baylis–Hillman Reaction in Synthesis : Epoxydon derivatives, like epi-epoxydon, have been synthesized using the Baylis–Hillman reaction. This method demonstrates the application of complex chemical reactions for the synthesis of highly functionalized compounds (Genski & Taylor, 2002).
Applications in Material Science
- Epoxy Nanocomposites : Epoxy resins have a wide range of industrial applications, such as in adhesives, electronics, aerospace, and marine systems. Research on epoxy nanocomposites with enhanced properties like magnetic, electrically conductive, and flame retardant characteristics has been significant (Gu et al., 2016).
- Corrosion Protection Coatings : Epoxy-based nanocomposites, like those containing polyaniline and ZnO nanorods, have been developed for use as corrosion-inhibiting coatings on metals. These coatings offer enhanced protection and better barrier properties (Mostafaei & Nasirpouri, 2014).
- Interphase Formation in Epoxy Systems : The interaction between epoxy resins and metal surfaces, such as in adhesives and composites, significantly impacts their properties. Studies have explored these interactions and their effects on material characteristics (Fritah et al., 2020).
Advanced Composite Materials
- Epoxy-Silica Hybrid Adhesives : The incorporation of nanoparticles like zirconia in epoxy-silica hybrid adhesives has been shown to enhance the strength of adhesively bonded aluminum substrates (Figueroa-Lara et al., 2017).
- Polyimide-Epoxy Copolymers for Anticorrosion Coating : Development of copolymers combining epoxy with polyimide shows improved thermal durability and mechanical strength, making them suitable for high-temperature anticorrosion applications (Chen et al., 2023).
- Epoxy Nanocomposites with Titanium Dioxide : Incorporating titanium dioxide nanoparticles into epoxy resins has been researched to enhance mechanical properties like toughness, strength, and resistance to crack propagation (Pinto et al., 2015).
Epoxy in High-Performance Applications
- Natural Fiber-Reinforced Epoxy Composites : Modified epoxy resins are used in the fabrication of natural fiber-reinforced composites due to their superior mechanical, thermal, and electrical properties. These composites find applications in various industries (Saba et al., 2016).
Enhancing Thermal Management and Safety
- Epoxy Resin for Thermal Management : Recent studies have focused on improving the thermal management capacity of epoxy resin, crucial in modern electronic products, by incorporating materials like zinc hydroxystannate and titanium carbide (Lu et al., 2022).
Eigenschaften
CAS-Nummer |
24292-29-3 |
|---|---|
Produktname |
Epoxydon |
Molekularformel |
C7H8O4 |
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
(1R,5R,6R)-5-hydroxy-3-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one |
InChI |
InChI=1S/C7H8O4/c8-2-3-1-4(9)6-7(11-6)5(3)10/h1,4,6-9H,2H2/t4-,6-,7+/m1/s1 |
InChI-Schlüssel |
VTLJDPHPVHSVGR-QXRNQMCJSA-N |
Isomerische SMILES |
C1=C(C(=O)[C@H]2[C@@H]([C@@H]1O)O2)CO |
SMILES |
C1=C(C(=O)C2C(C1O)O2)CO |
Kanonische SMILES |
C1=C(C(=O)C2C(C1O)O2)CO |
Andere CAS-Nummern |
24292-29-3 |
Synonyme |
epoxydon |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-5,7-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate](/img/structure/B1197985.png)
![1,5-Methano-8H-pyrido[1,2-a][1,5]diazocin-8-one, decahydro-4-(2-propenyl)-, [1S-(1alpha,4alpha,5alpha,11aalpha)]-](/img/structure/B1197986.png)









